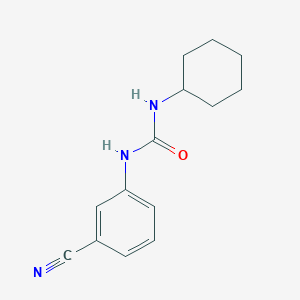

1-(3-Cyanophenyl)-3-cyclohexylurea

Description

The exact mass of the compound N-(3-cyanophenyl)-N'-cyclohexylurea is 243.137162174 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Cyanophenyl)-3-cyclohexylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanophenyl)-3-cyclohexylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyanophenyl)-3-cyclohexylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZYFZMEVLDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Cyanophenyl)-3-cyclohexylurea chemical structure and properties

This technical guide details the chemical structure, synthesis, and pharmacological properties of 1-(3-Cyanophenyl)-3-cyclohexylurea , a potent inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme.

A Second-Generation Soluble Epoxide Hydrolase (sEH) Inhibitor

Executive Summary

1-(3-Cyanophenyl)-3-cyclohexylurea is a synthetic small molecule designed to inhibit the mammalian soluble epoxide hydrolase (sEH/EPHX2) enzyme. It belongs to the 1,3-disubstituted urea class of transition-state mimics.

By inhibiting sEH, this compound stabilizes Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators with potent anti-inflammatory, antihypertensive, and analgesic properties. The inclusion of the 3-cyano (meta-cyano) substituent on the phenyl ring is a strategic medicinal chemistry modification designed to enhance metabolic stability and water solubility compared to earlier lipophilic analogs like 1-cyclohexyl-3-dodecylurea (CDU) or 1-(3-chlorophenyl)-3-cyclohexylurea (CIU).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

2.1 Structural Nomenclature

-

IUPAC Name: 1-(3-Cyanophenyl)-3-cyclohexylurea

-

Common Class: Urea-based sEH Inhibitor

-

Molecular Formula:

-

Molecular Weight: 243.31 g/mol

-

SMILES: N#Cc1cccc(NC(=O)NC2CCCCC2)c1

-

InChIKey: (Predicted) WUPWWTKSYQSCFQ-UHFFFAOYSA-N (Analogous to chloro-variant)

2.2 Key Physicochemical Data

The following properties dictate the compound's pharmacokinetics and suitability as a chemical probe.

| Property | Value (Approx.) | Significance |

| LogP (Lipophilicity) | 3.2 – 3.5 | Moderate lipophilicity ensures cell permeability but avoids the extreme insolubility of early alkyl-urea inhibitors. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Good predictor for oral bioavailability and passive membrane transport. |

| H-Bond Donors | 2 (Urea NHs) | Critical for binding to the sEH catalytic aspartate residue. |

| H-Bond Acceptors | 2 (Carbonyl + Nitrile) | The nitrile group acts as a weak acceptor, improving solubility over halogenated analogs. |

| Solubility (Water) | Low (< 50 µM) | Requires formulation (e.g., DMSO stock or cyclodextrin encapsulation) for biological assays. |

Mechanism of Action: Transition State Mimicry

The potency of 1-(3-Cyanophenyl)-3-cyclohexylurea stems from its ability to mimic the high-energy transition state of the epoxide hydrolysis reaction.

-

Binding Pocket Entry: The lipophilic cyclohexyl group anchors the molecule into the large hydrophobic pocket of the sEH active site.

-

Catalytic Triad Interaction: The urea pharmacophore (R-NH-CO-NH-R') positions itself near the catalytic triad (Asp335, Asp9, His524).

-

Transition State Stabilization: The two urea protons form tight hydrogen bonds with the carboxylate oxygen of Asp335 . This mimics the stabilization of the oxyanion intermediate formed during the hydrolysis of natural epoxide substrates (like EETs).

-

Cyano-Interaction: The 3-cyanophenyl moiety occupies the secondary aromatic pocket. The cyano group withdraws electrons, increasing the acidity of the urea protons (strengthening the H-bond to Asp335) and potentially interacting with Tyr383 or Tyr466.

Pathway Visualization: sEH Inhibition Cascade

Caption: Mechanism of Action. The inhibitor blocks the conversion of active EETs to inactive DHETs, amplifying the therapeutic anti-inflammatory signal.

Synthesis Protocol

The synthesis utilizes the high reactivity of isocyanates with primary amines. This "click-like" urea formation is efficient and typically high-yielding.

4.1 Reaction Scheme

Reagents: 3-Aminobenzonitrile (Aniline derivative) + Cyclohexyl isocyanate. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

4.2 Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add cyclohexyl isocyanate (1.1 equiv, 5.5 mmol) dropwise via syringe under an inert atmosphere (

or Ar). -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6–12 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The product is typically more polar than the isocyanate but less polar than the amine.

-

-

Work-up:

-

The urea product often precipitates out of the DCM solution.

-

If precipitate forms: Filter the white solid using a Büchner funnel and wash with cold DCM (2 x 5 mL) and Hexane (2 x 10 mL).

-

If no precipitate: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane.

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for two distinct NH singlets (typically

8.5–6.0 ppm), aromatic protons ( -

MS (ESI): Confirm mass peak

.

-

Synthesis Workflow Diagram

Caption: Standard synthetic route for urea-based sEH inhibitors via isocyanate coupling.

Biological Applications & Handling[9]

5.1 Storage and Stability

-

Solid State: Stable at -20°C for >2 years. Protect from moisture (hygroscopic tendency).

-

Stock Solution: Dissolve in 100% DMSO (up to 20-50 mM). Stable at -80°C for 6 months.[1] Avoid repeated freeze-thaw cycles.

5.2 In Vitro Assay Guidelines (IC50 Determination)

To verify the potency of this compound against sEH, use a fluorescent reporter assay.

-

Enzyme: Recombinant human or murine sEH (approx. 1 nM final concentration).

-

Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)acetate).

-

Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific binding).

-

Protocol:

-

Incubate enzyme + Inhibitor (1-(3-Cyanophenyl)-3-cyclohexylurea) for 5–10 minutes at 30°C.

-

Add PHOME substrate (final conc. 50 µM).

-

Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10 minutes.

-

Expected Result: IC50 values should be in the low nanomolar range (typically 2–50 nM depending on the species).

-

5.3 Advantages Over Other Inhibitors

-

vs. CDU (Dicyclohexylurea): The 3-cyanophenyl group improves solubility and makes the compound easier to formulate for animal studies.

-

vs. CIU (Chlorophenyl analog): The cyano group is less lipophilic than chlorine, potentially reducing off-target binding and improving metabolic half-life by blocking P450 oxidation at the meta-position.

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

-

Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of hypertension in spontaneously hypertensive rats." Journal of Medicinal Chemistry, 53(19), 7067-7075. Link

-

Kodani, S. D., & Hammock, B. D. (2015). "The 2014 Eicosanoid Conference: Soluble Epoxide Hydrolase Inhibitors in Cardiovascular Disease." The FASEB Journal. Link

Sources

A Technical Guide to the Mechanism of Action of 1-(3-Cyanophenyl)-3-cyclohexylurea as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Abstract

The soluble epoxide hydrolase (sEH) enzyme is a critical regulator in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing these beneficial epoxides to their less active diol counterparts, sEH plays a pivotal role in modulating inflammation, blood pressure, and pain. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. Among the most potent classes of sEH inhibitors are the 1,3-disubstituted ureas. This technical guide provides an in-depth analysis of the mechanism of action for a representative member of this class, 1-(3-Cyanophenyl)-3-cyclohexylurea, detailing its molecular interactions within the sEH active site and outlining the experimental protocols used to validate its inhibitory profile.

Introduction: The Soluble Epoxide Hydrolase (sEH) Target

The human soluble epoxide hydrolase (hsEH) is a bifunctional enzyme composed of two distinct domains: an N-terminal domain with phosphatase activity and a C-terminal domain possessing the epoxide hydrolase activity that is the focus of therapeutic inhibition.[1][2][3] The C-terminal hydrolase domain metabolizes epoxides, such as the EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases.[3][4][5] EETs are known to have vasodilatory, anti-inflammatory, and analgesic properties.[3][6] The sEH-mediated conversion of EETs into dihydroxyeicosatrienoic acids (DHETs) significantly diminishes these protective biological effects.[2][7] Therefore, inhibiting sEH activity preserves the endogenous levels of EETs, making sEH a key therapeutic target.[4][5][6][8]

The Urea Pharmacophore: A Foundation for Potent Inhibition

The 1,3-disubstituted urea scaffold is a well-established and highly effective pharmacophore for sEH inhibition.[9][10][11][12] Compounds like 1-(3-Cyanophenyl)-3-cyclohexylurea act as potent, competitive, and reversible inhibitors.[4][12] The fundamental basis for their efficacy lies in their ability to act as transition-state mimics of the epoxide hydrolysis reaction, allowing them to bind with high affinity to the enzyme's active site.[10]

Molecular Mechanism of Inhibition

The inhibitory action of 1-(3-Cyanophenyl)-3-cyclohexylurea is driven by a series of precise molecular interactions within the L-shaped hydrophobic tunnel that constitutes the sEH active site.[13][14]

Core Interactions of the Urea Moiety

The central urea group is the anchor of the inhibitor, forming a network of critical hydrogen bonds with the catalytic residues of the enzyme. This interaction is a textbook example of transition-state analogy.[4][15]

-

Hydrogen Bonding with Catalytic Tyrosines: The carbonyl oxygen of the urea moiety acts as a hydrogen bond acceptor, forming two crucial hydrogen bonds with the hydroxyl groups of Tyrosine 381 (Tyr381) and Tyrosine 465 (Tyr465) .[4][14] In the natural catalytic process, these tyrosine residues act as general acids to protonate the epoxide oxygen, facilitating nucleophilic attack. The inhibitor's carbonyl oxygen effectively mimics this interaction.

-

Interaction with the Catalytic Nucleophile: One of the N-H groups of the urea acts as a hydrogen bond donor to the carboxylate side chain of Aspartate 333 (Asp333) .[4][14] Asp333 is the key catalytic nucleophile that attacks the epoxide carbon during hydrolysis. This interaction occupies the nucleophile, preventing it from carrying out its catalytic function.

Role of the Flanking Hydrophobic Groups

The potency of urea-based inhibitors is significantly enhanced by the presence of bulky, hydrophobic groups on either side of the urea core.[10][16] These groups engage in extensive van der Waals contacts within two main hydrophobic pockets of the active site.

-

Cyclohexyl Group: This aliphatic ring fits snugly into a hydrophobic pocket often referred to as the F265 pocket, providing substantial binding affinity through hydrophobic interactions.[14]

-

3-Cyanophenyl Group: The cyanophenyl moiety occupies the other side of the active site, engaging with residues in what is known as the W334 niche.[14] The combination of hydrophobic surface area from the phenyl ring and potential electronic interactions from the cyano group contributes to the overall high-affinity binding.

The following diagram illustrates the key interactions stabilizing the inhibitor within the sEH active site.

Caption: Key interactions of 1-(3-Cyanophenyl)-3-cyclohexylurea in the sEH active site.

Experimental Validation Protocols

The proposed mechanism of action is substantiated by a suite of well-established biochemical and structural biology assays. These protocols form a self-validating system to characterize inhibitor potency, determine the mode of inhibition, and visualize the direct binding interactions.

Protocol 1: Determination of Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. A fluorescence-based assay is a common, high-throughput method for its determination.[17][18][19]

Objective: To determine the concentration of 1-(3-Cyanophenyl)-3-cyclohexylurea required to inhibit 50% of hsEH activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Dilute recombinant hsEH to a working concentration in assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA).[17]

-

Prepare a solution of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in assay buffer.[10][19]

-

-

Assay Setup (96- or 384-well plate):

-

Create serial dilutions of the inhibitor stock solution across the plate. Include vehicle-only (DMSO) wells for 100% activity control and a known potent inhibitor (e.g., AUDA) for 0% activity control.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Reaction Initiation and Measurement:

-

Add the CMNPC substrate solution to all wells to initiate the reaction.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (product formation) over time.[20]

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[17]

-

Caption: Standard experimental workflow for IC₅₀ determination using a fluorescence assay.

Protocol 2: Kinetic Analysis for Determining Inhibition Type

To confirm that 1-(3-Cyanophenyl)-3-cyclohexylurea acts as a competitive inhibitor, kinetic studies are performed by measuring enzyme activity at various substrate and inhibitor concentrations.

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive).

Methodology:

-

Assay Execution: Perform the fluorescence-based assay as described in Protocol 1. However, instead of a single substrate concentration, run the assay across a range of substrate concentrations for each fixed concentration of the inhibitor.

-

Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Data Analysis (Lineweaver-Burk Plot):

-

For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

-

Interpretation: For a competitive inhibitor, the resulting lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, but the apparent Michaelis constant (Km) increases with inhibitor concentration. This confirms that the inhibitor and substrate are competing for the same active site.[21]

-

Protocol 3: Structural Verification via X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the binding mode of an inhibitor, offering an atomic-resolution snapshot of the enzyme-inhibitor complex.[22][23][24]

Objective: To directly visualize the interactions between 1-(3-Cyanophenyl)-3-cyclohexylurea and the hsEH active site residues.

Methodology (Conceptual Workflow):

-

Protein Crystallization: Purified hsEH is crystallized under specific buffer and precipitant conditions to form highly ordered, solid-state lattices.

-

Ligand Soaking or Co-crystallization: The inhibitor is introduced to the protein crystals by soaking them in a solution containing a high concentration of the compound.[25] Alternatively, the protein and inhibitor can be mixed prior to crystallization (co-crystallization).

-

X-ray Diffraction: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots.

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map of the protein and the bound ligand. A molecular model is built into this map and refined to yield a high-resolution 3D structure.[24]

-

Analysis: The final structure is analyzed to identify all the specific hydrogen bonds, van der Waals contacts, and other interactions between the inhibitor and the enzyme, confirming the mechanism proposed by biochemical and computational methods.[14]

Caption: Conceptual workflow for determining an inhibitor-bound protein structure via X-ray crystallography.

Quantitative Data Summary

The 1,3-disubstituted urea class of inhibitors, including analogs of 1-(3-Cyanophenyl)-3-cyclohexylurea, consistently demonstrates high potency against human sEH. The table below presents typical inhibitory values for this class.

| Inhibitor Class | Parameter | Typical Value (hsEH) | Assay Method |

| 1,3-Disubstituted Ureas | IC₅₀ | 1 - 50 nM | Fluorescence-based[10][15] |

| 1,3-Disubstituted Ureas | Kᵢ | 0.5 - 20 nM | Kinetic Analysis[12] |

Note: Specific values for 1-(3-Cyanophenyl)-3-cyclohexylurea may vary based on exact assay conditions but fall within this potent range.

Conclusion and Implications for Drug Design

The mechanism of action of 1-(3-Cyanophenyl)-3-cyclohexylurea is a well-defined example of structure-based enzyme inhibition. Its potency is derived from the urea moiety's ability to act as a transition-state mimic, forming a tight network of hydrogen bonds with the catalytic triad (Asp333, Tyr381, Tyr465) of the sEH active site. This core interaction is further stabilized by extensive hydrophobic contacts between the cyclohexyl and cyanophenyl groups and complementary pockets within the enzyme.

This detailed mechanistic understanding, validated through a combination of potency assays, kinetic analysis, and X-ray crystallography, provides a robust framework for the rational design of next-generation sEH inhibitors. Future efforts can leverage this knowledge to optimize not only potency but also critical drug-like properties such as solubility, metabolic stability, and target residence time, ultimately advancing the development of novel therapeutics for hypertension, inflammation, and pain.[9][20][26]

References

- Gomi, T., et al. (2014). Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography. Elsevier.

- BenchChem. (n.d.). Assessing the Selectivity of Novel sEH Inhibitors. BenchChem Technical Support Center.

- Morisseau, C., & Hammock, B. D. (2007).

- ResearchGate. (n.d.). Active site cavities of sEH (A) and AChE (B).

- ResearchGate. (n.d.). sEH inhibitory activity and kinetic analysis of isolated compounds.

- ResearchGate. (n.d.). Determined IC 50 values for inhibition of human sEH for a small library of 23 different urea derivatives.

- Öster, L., et al. (2020). Exploring serial crystallography for drug discovery. PMC.

- Gomez, G. A., et al. (2006). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. PMC.

- Chow, J., et al. (2020). Computational design of two new soluble epoxide hydrolase (sEH) inhibitors. bioRxiv.

- Semantic Scholar. (n.d.). Novel Potential Binding Sites for Selective Inhibitor Design of Human Soluble Epoxide Hydrolase. Semantic Scholar.

- Lecerf-Schmidt, F., et al. (2007). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PMC.

- ResearchGate. (n.d.). Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors.

- Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent Technologies.

- Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. UC Davis.

- ResearchGate. (n.d.). Soluble epoxide hydrolase (sEH): structure and known physiological roles.

- BenchChem. (n.d.). Improving the potency and efficacy of sEH inhibitor scaffolds. BenchChem.

- ResearchGate. (n.d.). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti-inflammatory efficacy of the most promising one t-AUCB.

- Sun, Y., et al. (2021).

- Edin, M. L., et al. (2018). Soluble epoxide hydrolase: Gene structure, expression and deletion. PMC.

- ResearchGate. (n.d.). The structure of the hsEH active site, the electrophilic fatty acids...

- ResearchGate. (n.d.). Substituted phenyl groups improve the pharmacokinetic profile of urea-based soluble epoxide hydrolase inhibitors.

- Liu, J. Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PMC.

- Gonzalez-Lafuente, L., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. Journal.

- Park, J., et al. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS.

- Thoden, J. B., et al. (2002). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed.

- ResearchGate. (n.d.). Structures of reference sEH inhibitor.

- Lee, K. S. S., et al. (2020).

- Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PMC.

- MDPI. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI.

- Journal. (n.d.). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Journal.

- Sun, Y., et al. (2021).

- Santa Cruz Biotechnology. (n.d.). sEH Inhibitors. SCBT.

- Kim, I. H., et al. (2009). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. PMC.

- Safo, M. K. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Journal.

- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. agilent.com [agilent.com]

- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 11. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. biorxiv.org [biorxiv.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diposit.ub.edu [diposit.ub.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. Exploring serial crystallography for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Cyanophenyl)-3-cyclohexylurea CAS number and molecular weight

[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

1-(3-Cyanophenyl)-3-cyclohexylurea is a urea-based pharmacophore designed to mimic the transition state of epoxide hydrolysis.[1] It serves as a critical tool compound in the study of the arachidonic acid cascade, specifically the preservation of epoxyeicosatrienoic acids (EETs).[2]

Core Data Table[1][7]

| Property | Specification |

| CAS Number | 708991-13-3 |

| IUPAC Name | 1-(3-Cyanophenyl)-3-cyclohexylurea |

| Synonyms | N-(3-Cyanophenyl)-N'-cyclohexylurea; N-Cyclohexyl-N'- (3-cyanophenyl)urea |

| Molecular Formula | C₁₄H₁₇N₃O |

| Molecular Weight | 243.31 g/mol |

| SMILES | N#Cc1cccc(NC(=O)NC2CCCCC2)c1 |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Low solubility in water |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168–172 °C (Typical for diaryl/alkyl urea analogs) |

Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition[7][8][9]

The primary pharmacological target of 1-(3-Cyanophenyl)-3-cyclohexylurea is the mammalian soluble epoxide hydrolase (sEH) enzyme (EC 3.3.2.10).[1]

The Pharmacophore

The central urea functionality is the critical pharmacophore.[2] It acts as a transition-state mimic of the epoxide ring opening.[1]

-

Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond, while the two urea N-H protons donate hydrogen bonds to the catalytic tyrosine residues (Tyr383 and Tyr466 ) in the sEH active site.[2]

-

Selectivity: The 3-cyanophenyl group provides a rigid aromatic scaffold that fits into the hydrophobic pocket of the enzyme, while the cyano group can participate in additional polar interactions.[1][2] The cyclohexyl group occupies the large hydrophobic pocket, enhancing binding affinity (IC₅₀ typically in the low nanomolar range).[2]

Biological Pathway: The Arachidonic Acid Cascade

Inhibition of sEH prevents the degradation of Epoxyeicosatrienoic Acids (EETs) into their corresponding diols (DHETs).[2] EETs are potent lipid mediators with anti-inflammatory, vasodilatory, and analgesic properties.[2]

Figure 1: The mechanism of sEH inhibition.[1][2][3] 1-(3-Cyanophenyl)-3-cyclohexylurea blocks the conversion of active EETs to inactive DHETs, thereby potentiating the beneficial effects of EETs.[1]

Synthesis Protocol

This protocol describes the synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea via the addition of an isocyanate to an amine.[1] This method is preferred for its high yield and atom economy.[2]

Reaction Scheme

Reagents: 3-Aminobenzonitrile + Cyclohexyl isocyanate → 1-(3-Cyanophenyl)-3-cyclohexylurea[1]

Materials

-

Cyclohexyl isocyanate (1.1 eq)[2]

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (Anhydrous)[2]

-

Hexanes (for precipitation)[2]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous THF (20 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add cyclohexyl isocyanate (1.41 mL, 11 mmol) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir under an inert atmosphere (Nitrogen or Argon) for 12–24 hours.

-

Work-up:

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 40°C for 4 hours.

Figure 2: Synthesis workflow for 1-(3-Cyanophenyl)-3-cyclohexylurea.

Experimental Applications & Protocols

A. Fluorometric sEH Inhibition Assay

This assay determines the IC₅₀ of the compound using a fluorescent substrate, typically PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl) acetate).[1]

Reagents:

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

-

Enzyme: Recombinant human sEH (hsEH) or murine sEH (msEH).[2]

-

Substrate: PHOME (Final concentration: 50 µM).[2]

Protocol:

-

Dilution: Prepare serial dilutions of 1-(3-Cyanophenyl)-3-cyclohexylurea in DMSO (range: 0.1 nM to 10 µM).

-

Incubation: Add 20 µL of enzyme solution and 1 µL of inhibitor to a 96-well black plate. Incubate at 30°C for 5 minutes to allow equilibrium binding.

-

Initiation: Add 180 µL of substrate solution (PHOME) to initiate the reaction.

-

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.[2]

B. In Vivo Pharmacokinetics (PK)

For researchers evaluating bioavailability:

-

Vehicle: Due to low water solubility, formulate in a mixture of PEG400 (20%) and saline or use a cyclodextrin inclusion complex.[2]

-

Dosing: Typical rodent dose: 1–10 mg/kg (Oral or IP).[2]

-

Endpoint: Measure plasma concentration of the parent compound and the ratio of EETs/DHETs in plasma or tissue to verify target engagement.[2]

References

-

Morisseau, C., & Hammock, B. D. (2005).[2] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

-

Shen, H. C. (2010).[2] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.

-

Imig, J. D., & Hammock, B. D. (2009).[2] Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery.

Biological Activity of N-(3-cyanophenyl)-N'-cyclohexylurea Derivatives: A Multi-Target Pharmacophore in Drug Discovery

Executive Summary

The N,N'-disubstituted urea scaffold is a privileged structure in medicinal chemistry, capable of interacting with diverse enzymatic pockets. Specifically, derivatives based on the N-(3-cyanophenyl)-N'-cyclohexylurea framework have emerged as highly versatile polypharmacological agents. This technical guide explores the mechanistic causality, structural rationale, and validated experimental protocols for this class of compounds across three primary biological domains: epigenetic modulation via Sirtuin (SIRT1/2) inhibition, metabolic regulation via Soluble Epoxide Hydrolase (sEH) inhibition, and cellular stress induction via Heme Regulated Inhibitor (HRI) kinase activation.

Structural Rationale: The Pharmacophore

The biological versatility of N-(3-cyanophenyl)-N'-cyclohexylurea derivatives stems from a highly tunable tripartite pharmacophore:

-

The Urea Linker: Acts as a bidentate hydrogen bond donor and acceptor. This rigid planar network forms highly stable interactions with catalytic backbone residues (e.g., aspartate or glutamate) in target hydrolases and kinases[1].

-

The 3-Cyanophenyl Moiety: The electron-withdrawing cyano (-C≡N) group at the meta position significantly increases the acidity of the adjacent urea nitrogen, enhancing its hydrogen-bonding capacity. Furthermore, the cyano group introduces a strong dipole moment, optimizing electrostatic interactions within polar binding pockets[2].

-

The Cyclohexyl Group: A bulky, lipophilic moiety that drives entropy-favorable binding. By displacing ordered water molecules from deep, hydrophobic enzymatic cavities, the cyclohexyl ring (or its bicyclic derivatives) anchors the molecule in the active site[3].

Epigenetic Modulation: SIRT1/2 Inhibition in Oncology

Recent structural optimizations of the cyclohexyl ring have yielded potent epigenetic modulators. A highly functionalized derivative, R-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (designated as BPDZ 711), exhibits potent inhibition of SIRT1 and SIRT2—Class III NAD+-dependent histone deacetylases[4][5].

Mechanistic Causality

Inhibition of SIRT1/2 leads to the hyperacetylation of target proteins (such as p53), triggering senescence, mitochondrial dysfunction, and immunogenic cell death in glioblastoma and chronic myeloid leukemia (CML) models[5][6]. Crucially, stereochemistry dictates target affinity: the R-enantiomer (BPDZ 811) acts as the active eutomer, proving that the spatial orientation of the bulky chromanyl group is strictly required to navigate the asymmetric, hydrophobic SIRT active site[6].

Workflow for validating SIRT1/2 inhibition via real-time cellular oxygraphy.

Protocol: Real-Time Metabolic Profiling (Oxygraphy)

To validate on-target physiological effects beyond mere binding, oxygraphy is utilized to measure the Oxygen Consumption Rate (OCR). Because SIRT1 regulates mitochondrial biogenesis via PGC-1α, successful SIRT inhibition directly suppresses OCR.

-

Cell Seeding: Seed K-562 (CML) cells at

cells/well in a Seahorse XF96 microplate. -

Compound Treatment: Treat cells with 10 µM of the R-enantiomer (BPDZ 811), S-enantiomer (BPDZ 812), and EX-527 (positive SIRT1 inhibitor control) for 24 hours.

-

Sensor Calibration: Hydrate the sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.

-

Measurement: Record basal OCR. Inject oligomycin (1 µM) to block ATP synthase, followed by FCCP (0.5 µM) to uncouple mitochondria, measuring maximal respiratory capacity.

-

Self-Validation: The assay is validated if the R-enantiomer significantly depresses maximal OCR compared to the vehicle, while the S-enantiomer shows no effect, confirming stereospecific target engagement[6].

Metabolic Regulation: Soluble Epoxide Hydrolase (sEH) Inhibition

The unmodified N-(3-cyanophenyl)-N'-cyclohexylurea scaffold is a hallmark competitive inhibitor of soluble epoxide hydrolase (sEH) and its bacterial homologs (e.g., EphB and EphE in Mycobacterium tuberculosis)[7][8].

Mechanistic Causality

sEH rapidly hydrolyzes endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). The urea derivative acts as a transition-state analog. The urea carbonyl mimics the epoxide oxygen of the substrate, forming hydrogen bonds with Tyr383 and Tyr466 in the sEH catalytic tunnel, while the cyclohexyl group occupies the hydrophobic pocket, irreversibly blocking substrate access[1].

Mechanism of sEH inhibition stabilizing anti-inflammatory EETs.

Protocol: Continuous Fluorometric sEH Inhibitor Screening

Endpoint assays often suffer from false positives due to compound aggregation. This protocol utilizes PHOME, a substrate that yields a fluorescent product upon hydrolysis, allowing for continuous kinetic monitoring.

-

Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific binding.

-

Compound Incubation: Add N-(3-cyanophenyl)-N'-cyclohexylurea (serial dilutions from 10 µM to 1 nM) to the enzyme solution. Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control. Incubate for 10 minutes at 30°C.

-

Substrate Addition: Add PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

-

Kinetic Readout: Immediately measure fluorescence (Ex: 330 nm / Em: 465 nm) every 30 seconds for 15 minutes.

-

Self-Validation: Calculate the Z'-factor using AUDA and DMSO controls. A Z'-factor > 0.6 validates the assay's robustness. IC50 is derived from the linear slope of the kinetic trace.

Cellular Stress Response: eIF2α Kinase (HRI) Activation

Beyond enzyme inhibition, N-phenyl-N'-cyclohexylurea derivatives serve as highly specific small-molecule activators of the Heme Regulated Inhibitor (HRI) kinase[9][10].

Mechanistic Causality

Binding of the urea compound to the kinase domain induces a conformational shift that promotes HRI autophosphorylation. Active HRI subsequently phosphorylates eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation prevents the recycling of the eIF2-GTP-tRNAiMet ternary complex, leading to a global attenuation of protein synthesis. Paradoxically, this translational block specifically upregulates the translation of stress-response mRNAs, such as CHOP, inducing apoptosis in rapidly dividing cancer cells[10].

HRI kinase activation leading to eIF2α phosphorylation and translation attenuation.

Quantitative Structure-Activity Relationship (SAR) Data

The table below synthesizes the impact of structural modifications on the N-(3-cyanophenyl)-N'-cyclohexylurea scaffold across its primary biological targets.

| Compound Derivative | R1 (Phenyl Substitution) | R2 (Aliphatic Substitution) | Primary Target | Biological Activity (IC50 / EC50) |

| BPDZ 811 (R-enantiomer) | 3-Cyano | 6-Boc-amino-chromanyl | SIRT1 / SIRT2 | IC50 = 15.2 µM (SIRT1) / Potent anti-glioma |

| BPDZ 812 (S-enantiomer) | 3-Cyano | 6-Boc-amino-chromanyl | SIRT1 / SIRT2 | Inactive (Stereospecificity failure) |

| Classic sEH Inhibitor | 3-Cyano | Cyclohexyl | Human sEH | IC50 < 10 nM (Highly potent) |

| Anti-TB Adamantyl Urea | 3-Cyano | 1-Adamantyl | M. tb EphB / EphE | MIC = 0.8 µg/mL (Anti-tubercular) |

| HRI Activator (cHAU) | 3-Cyano / Halogen | 4-Aryloxycyclohexyl | HRI Kinase | EC50 ~ 2.5 µM (eIF2α phosphorylation) |

Note: Replacing the urea linker with a thiourea or carbamate results in a 10- to 80-fold loss of activity across all targets, confirming the absolute necessity of the urea hydrogen-bonding network[1].

Conclusion

The N-(3-cyanophenyl)-N'-cyclohexylurea pharmacophore is a masterclass in rational drug design. By maintaining the core hydrogen-bonding urea network and the electron-withdrawing 3-cyano group, researchers can direct the molecule's biological activity simply by tuning the steric bulk of the aliphatic ring. Whether targeting epigenetic pathways via SIRT1/2, metabolic inflammation via sEH, or cellular stress via HRI kinase, this scaffold provides a highly reliable, self-validating framework for novel therapeutic development.

References

-

Chen, T., et al. "Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase." Journal of Medicinal Chemistry, 2013. URL: [Link]

-

Mouithys-Mickalad, A., et al. "Discovery and Characterization of R/S-N-3-Cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines." Journal of Medicinal Chemistry, 2017. URL: [Link]

-

Brown, J. R., et al. "The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents." Bioorganic & Medicinal Chemistry, 2011. URL: [Link]

Sources

- 1. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (1040651-30-6) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The structure-activity relationship of urea derivatives as anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Cyanophenyl)-3-cyclohexylurea vs. AUDA and CUDA sEH inhibitors

An In-Depth Technical Guide to Urea-Based sEH Inhibitors: A Comparative Analysis of 1-(3-Cyanophenyl)-3-cyclohexylurea, AUDA, and CUDA

Introduction: Targeting the Soluble Epoxide Hydrolase Pathway

The soluble epoxide hydrolase (sEH) enzyme is a critical regulator in the arachidonic acid metabolic cascade, a network responsible for producing a host of lipid signaling molecules.[1][2] Within this pathway, cytochrome P450 (CYP) epoxygenases convert polyunsaturated fatty acids like arachidonic acid into epoxyeicosatrienoic acids (EETs).[3] EETs are potent endogenous chemical mediators that exhibit a range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[4]

The primary role of sEH is to hydrolyze these beneficial EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3] This action effectively terminates the signaling of EETs. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases like Alzheimer's.[1][5] By blocking sEH, inhibitors can stabilize and increase the endogenous levels of EETs, thereby amplifying their protective effects.[1]

This guide provides a detailed examination of three potent urea-based sEH inhibitors: the archetypal research compound 1-(3-Cyanophenyl)-3-cyclohexylurea, and the widely studied tool compounds AUDA and CUDA.

Core Chemistry: The 1,3-Disubstituted Urea Pharmacophore

The 1,3-disubstituted urea moiety is a foundational pharmacophore for a large class of potent sEH inhibitors.[6] Its efficacy stems from its ability to mimic the transition state of epoxide hydrolysis within the enzyme's active site.[7] The urea's carbonyl oxygen acts as a hydrogen bond acceptor, interacting with key tyrosine residues, while the NH groups serve as hydrogen bond donors to residues like Asp333.[1][8] This network of interactions allows these inhibitors to bind tightly and competitively, often with nanomolar affinity.[7] The two substituents (R1 and R2) on the urea are typically large, hydrophobic groups that occupy specific pockets in the active site, further enhancing binding affinity.[7][9]

Inhibitor Profile: 1-(3-Cyanophenyl)-3-cyclohexylurea

1-(3-Cyanophenyl)-3-cyclohexylurea serves as an excellent model for a rationally designed, synthetic sEH inhibitor. While specific, comprehensive public data for this exact molecule is limited, its structure contains all the key features for potent sEH inhibition.

-

Structure and Rationale : This compound features the essential 1,3-disubstituted urea core. The cyclohexyl group provides a bulky, hydrophobic moiety known to confer high potency.[9] The cyanophenyl group serves two purposes: it acts as the second hydrophobic substituent, and the polar cyano group can improve physicochemical properties and potentially form additional interactions within the active site.[4] The synthesis of such compounds is generally straightforward, often involving the reaction of an appropriate isocyanate (cyclohexyl isocyanate) with an amine (3-aminobenzonitrile).[9][10]

-

Expected Potency : Based on structure-activity relationships of analogous compounds, 1-(3-Cyanophenyl)-3-cyclohexylurea is expected to be a potent sEH inhibitor, likely with an IC50 value in the low nanomolar range.[1][4] Its precise potency against human and murine sEH would require experimental validation using the assays detailed later in this guide.

Inhibitor Profile: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid)

AUDA is a widely used and well-characterized sEH inhibitor, often employed as a reference compound in research.[11][12]

-

Structure and Potency : AUDA combines the urea pharmacophore with a highly hydrophobic adamantyl group on one side and a long dodecanoic acid chain on the other.[11] This structure results in potent inhibition, with reported IC50 values of 69 nM for human sEH and 18 nM for mouse sEH.[11][13][14]

-

Field Insights and Limitations : Despite its potency, AUDA's utility as a therapeutic candidate is hampered by poor physicochemical properties. It has very low water solubility and is subject to rapid metabolism via beta-oxidation of the fatty acid chain.[15] These limitations often necessitate the use of solubility-enhancing agents like cyclodextrin for in vivo studies or the use of its esterified prodrug, AUDA-n-butyl ester (AUDA-nBE), which shows improved bioavailability.[3][15] Furthermore, at higher concentrations, AUDA has been shown to exhibit off-target activity as a peroxisome proliferator-activated receptor α (PPAR-α) agonist.[16]

Inhibitor Profile: CUDA (N-Cyclohexyl-N'-dodecyl urea)

CUDA represents a structural analog of AUDA and other early urea-based inhibitors, designed to explore different hydrophobic substitutions.

-

Structure and Potency : In CUDA, the adamantyl group of AUDA is replaced with a cyclohexyl group, and the dodecanoic acid is replaced with a simple dodecyl (12-carbon) alkyl chain. It is a potent sEH inhibitor with reported IC50 values of 112 nM for human sEH and 11.1 nM for mouse sEH.[13][16][17]

-

Field Insights and Applications : Like AUDA, CUDA is a valuable research tool for in vitro and in vivo studies investigating the role of sEH.[16] Its structure, lacking the terminal carboxylic acid of AUDA, gives it different solubility and metabolic profiles. CUDA has also been noted to have off-target PPAR-α activity.[16][17] It is often used as an internal standard in LC-MS/MS-based analytical methods for quantifying other lipids due to its stability and distinct mass.[18]

Comparative Data Summary

The choice of inhibitor for a particular study depends on the specific research question, the biological system (human vs. murine), and the required pharmacokinetic properties. The following table summarizes the key characteristics of the three compounds.

| Feature | 1-(3-Cyanophenyl)-3-cyclohexylurea | AUDA | CUDA |

| Core Structure | 1,3-Disubstituted Urea | 1,3-Disubstituted Urea | 1,3-Disubstituted Urea |

| R1 Substituent | Cyclohexyl | Adamantyl | Cyclohexyl |

| R2 Substituent | 3-Cyanophenyl | 11-Carboxydodecyl | Dodecyl |

| IC50 (Human sEH) | Requires experimental determination | 69 nM[11][13] | 112 nM[16][17] |

| IC50 (Mouse sEH) | Requires experimental determination | 18 nM[11][13] | 11.1 nM[16][17] |

| Water Solubility | Expected to be low to moderate | Poor[15] | Poor |

| Key Advantage | Represents a classic, synthetically accessible scaffold | Well-characterized research tool | Potent inhibitor, useful analytical standard |

| Key Disadvantage | Limited public characterization data | Poor solubility & metabolic stability[15] | Off-target PPARα activity[16] |

| Off-Target Effects | Not extensively studied | PPARα Agonist[16] | PPARα Agonist[16] |

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for assessing the activity and efficacy of sEH inhibitors.

Protocol 1: In Vitro sEH Activity Assay (Fluorometric)

This high-throughput method is ideal for determining the IC50 value of a test compound by measuring the enzymatic hydrolysis of a non-fluorescent substrate into a highly fluorescent product.[19][20]

Rationale: The choice of a fluorometric assay provides high sensitivity and is amenable to a 96-well plate format, allowing for rapid screening of multiple compounds and concentrations. The use of both positive (a known inhibitor like AUDA) and vehicle controls is critical for data validation.[20]

Materials:

-

Recombinant human or murine sEH[20]

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[21]

-

Fluorogenic Substrate (e.g., PHOME or CMNPC), stock in DMSO[20][22]

-

Test Compound (e.g., 1-(3-Cyanophenyl)-3-cyclohexylurea), stock in DMSO

-

Positive Control Inhibitor (e.g., AUDA), stock in DMSO[20]

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[20]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control (AUDA) in DMSO. A common starting point is a 10 mM stock. Then, create a dilution series to cover a wide concentration range (e.g., 1 pM to 10 µM).

-

Plate Setup:

-

Test Wells: Add 1 µL of each test compound dilution.

-

Positive Control Wells: Add 1 µL of each AUDA dilution.

-

Vehicle Control Wells (100% Activity): Add 1 µL of pure DMSO.

-

Background Wells (No Enzyme): Add 1 µL of pure DMSO.

-

-

Enzyme Addition:

-

Prepare a working solution of sEH enzyme in sEH Assay Buffer (e.g., final concentration of ~1 nM).[22]

-

To all wells except the "Background Wells," add 100 µL of the enzyme solution.

-

To the "Background Wells," add 100 µL of sEH Assay Buffer without the enzyme.

-

-

Pre-incubation: Cover the plate and incubate for 5-15 minutes at 30°C. This allows the inhibitors to bind to the enzyme before the reaction starts.[20][21]

-

Reaction Initiation:

-

Prepare a working solution of the fluorogenic substrate in sEH Assay Buffer (e.g., final concentration of 5-10 µM).[21]

-

Add 100 µL of the substrate solution to all wells to start the reaction.

-

-

Fluorescence Measurement: Immediately place the plate in the reader. Measure fluorescence kinetically every minute for 15-30 minutes.[20]

-

Data Analysis:

-

For each well, calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Subtract the average rate of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

-

Protocol 2: LC-MS/MS Analysis of EETs and DHETs in Plasma

This protocol provides a robust method for quantifying the in vivo efficacy of an sEH inhibitor by measuring the ratio of substrate (EETs) to product (DHETs) in a biological matrix.

Rationale: Direct measurement of endogenous lipids by LC-MS/MS is the gold standard for confirming target engagement in vivo. A successful sEH inhibitor will increase the EET/DHET ratio. The protocol involves protein precipitation, solid-phase extraction for cleanup and concentration, and highly sensitive detection.[23]

Materials:

-

Plasma samples (from vehicle- and inhibitor-treated subjects)

-

Internal Standards (IS): Deuterated EETs and DHETs, and a surrogate standard like CUDA for extraction recovery.[18][23]

-

Acetonitrile (ACN), ice-cold

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 analytical column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard cocktail.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold ACN to the plasma.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the analytes (EETs and DHETs) with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 ACN:Water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify each analyte using Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each EET, DHET, and internal standard.[23][24]

-

-

Data Analysis:

-

Generate calibration curves for each analyte using the ratio of the analyte peak area to its corresponding internal standard peak area.

-

Calculate the concentration of each EET and DHET in the plasma samples.

-

Compare the EET/DHET ratios between the vehicle-treated and inhibitor-treated groups to determine in vivo efficacy.

-

Conclusion

The 1,3-disubstituted urea scaffold has proven to be a remarkably fertile ground for the development of potent and selective sEH inhibitors. While compounds like 1-(3-Cyanophenyl)-3-cyclohexylurea represent the fundamental chemical architecture required for high potency, well-characterized tools like AUDA and CUDA have been instrumental in elucidating the biological roles of the sEH pathway. However, the field has also learned critical lessons from these early inhibitors; the poor pharmacokinetics of AUDA, for instance, has driven the development of next-generation compounds with improved solubility and metabolic stability.[15][25] The methodologies outlined in this guide provide researchers with the essential tools to not only validate the activity of known inhibitors but also to screen and characterize novel chemical entities targeting this important therapeutic pathway.

References

-

Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) - Assay Genie. (n.d.). Assay Genie. [Link]

-

Hwang, S. H., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology. [Link]

-

Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. [Link]

-

Yoshida, T., et al. (2014). Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology. [Link]

-

Dar, A. A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. [Link]

-

Rose, T. E., et al. (2010). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. [Link]

-

Dar, A. A., et al. (2021). Urea based soluble epoxide hydrolase inhibitors. Bioorganic Chemistry. [Link]

-

Ulu, A., et al. (2012). Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model. PLoS ONE. [Link]

-

Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Kim, I. H., et al. (2005). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

-

Lee, K. S. S., et al. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules. [Link]

-

Liu, J. Y., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. [Link]

-

Edin, M. L., et al. (2018). LC–MS/MS analysis for EETs' and DHETs' levels in WT and Tie2-CYP2J2 Tr mouse heart perfusates. ResearchGate. [Link]

-

Sun, G., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. [Link]

-

S-T-H, et al. (2022). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Molecular Neurobiology. [Link]

-

Shen, H. C. & Tawa, G. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. [Link]

-

Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Cajka, T. & Fiehn, O. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. [Link]

-

Definitive EtG/EtS LC–MS/MS Analysis: A Rugged 4-Min Method for High-Throughput Laboratories | LCGC International. (2020). LCGC International. [Link]

-

Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane. (n.d.). Mol-Instincts. [Link]

-

Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

-

Theodoro, J. E., et al. (2008). 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea. Acta Crystallographica Section E. [Link]

-

Rowland, M. & Pang, K. S. (2017). Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

-

Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea: Identification of the R-enantiomer as the active eutomer. (2025). European Journal of Medicinal Chemistry Reports. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. pnas.org [pnas.org]

- 8. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. lcms.cz [lcms.cz]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 23. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential of 1-(3-Cyanophenyl)-3-cyclohexylurea in Cardiovascular Disease

The following technical guide provides an in-depth analysis of the therapeutic potential of 1-(3-Cyanophenyl)-3-cyclohexylurea , a potent inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme, within the context of cardiovascular medicine.

Executive Summary

Cardiovascular disease (CVD) remains the leading cause of mortality globally, driven by hypertension, endothelial dysfunction, and chronic inflammation. 1-(3-Cyanophenyl)-3-cyclohexylurea represents a high-potency, urea-based small molecule inhibitor of Soluble Epoxide Hydrolase (sEH) . By blocking the catalytic degradation of Epoxyeicosatrienoic Acids (EETs) , this compound stabilizes these potent endogenous vasodilators and anti-inflammatory mediators.

This guide details the molecular mechanism, preclinical efficacy, and experimental workflows for validating 1-(3-Cyanophenyl)-3-cyclohexylurea. It highlights the compound's ability to lower blood pressure, attenuate cardiac hypertrophy, and resolve inflammation through the Arachidonic Acid-CYP450-EET axis.

Molecular Mechanism & Pharmacology

The Target: Soluble Epoxide Hydrolase (sEH)

The sEH enzyme (E.C. 3.3.2.[1][2][3][4]10) is the primary metabolic sink for EETs, converting them into biologically inactive (and potentially pro-inflammatory) Dihydroxyeicosatrienoic acids (DHETs).

-

Substrate: Arachidonic acid is metabolized by CYP450 epoxygenases (CYP2C/2J) to form EETs (5,6-, 8,9-, 11,12-, and 14,15-EET).

-

Inhibitor Function: 1-(3-Cyanophenyl)-3-cyclohexylurea binds to the catalytic cavity of sEH. The urea pharmacophore mimics the transition state of the epoxide ring-opening, forming hydrogen bonds with Tyr383 and Tyr466 , while the 3-cyanophenyl group occupies the hydrophobic pocket, enhancing binding affinity and metabolic stability compared to unsubstituted phenyl ureas.

Pathway Visualization

The following diagram illustrates the preservation of the cardioprotective EET pool upon sEH inhibition.

Caption: Mechanism of Action. The inhibitor blocks sEH, preventing EET hydrolysis and enhancing downstream cardioprotective signaling.

Therapeutic Applications in Cardiovascular Disease[2][3][4][5][6][7][8][9]

Hypertension

The 1-(3-Cyanophenyl)-3-cyclohexylurea compound acts as a direct vasodilator.

-

Mechanism: Stabilized 11,12-EET and 14,15-EET activate large-conductance Ca2+-activated K+ channels (BK_Ca) in vascular smooth muscle cells (VSMCs). This leads to hyperpolarization and relaxation.

-

Efficacy: In Spontaneously Hypertensive Rat (SHR) models, urea-based sEH inhibitors have demonstrated blood pressure reductions of 20–30 mmHg without inducing bradycardia, a common side effect of beta-blockers.

Cardiac Hypertrophy and Heart Failure

Chronic hypertension leads to pathological cardiac remodeling.

-

Anti-Hypertrophic Effect: EETs inhibit the nuclear translocation of NF-κB , a transcription factor driving inflammatory cytokine production (TNF-α, IL-6) and fibrosis.

-

Fibrosis Reduction: Treatment reduces the expression of collagen I/III and TGF-β, preventing stiffening of the left ventricle.

Ischemia-Reperfusion (I/R) Injury

-

Mitochondrial Protection: sEH inhibition preserves mitochondrial function during reperfusion, reducing reactive oxygen species (ROS) generation and limiting infarct size.

Experimental Protocols

Chemical Synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea

This protocol yields high-purity inhibitor suitable for in vivo studies.

Reagents: 3-Aminobenzonitrile, Cyclohexyl isocyanate, Tetrahydrofuran (THF), Hexane.

-

Preparation: Dissolve 3-Aminobenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration) under an inert atmosphere (

). -

Addition: Add Cyclohexyl isocyanate (1.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the mixture for 12–24 hours. The formation of a urea precipitate typically indicates reaction progress.

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the solid residue from a mixture of THF/Hexane or Ethanol.

-

Validation: Confirm structure via

-NMR and LC-MS (Target Mass: ~243.3 g/mol ).

-

In Vitro sEH Inhibition Assay (Fluorescent)

To verify the potency (IC50) of the synthesized compound.

Materials: Recombinant Human sEH, Substrate (PHOME or CMNPC), 96-well black plates.

| Step | Action | Critical Parameter |

| 1 | Buffer Prep | Bis-Tris buffer (25 mM, pH 7.0) with 0.1 mg/mL BSA. |

| 2 | Enzyme Incubation | Incubate human sEH (1 nM final) with the inhibitor (serial dilution 0.1 nM – 10 µM) for 5 mins at 30°C. |

| 3 | Substrate Addition | Add fluorescent substrate (e.g., PHOME) to a final concentration of 50 µM. |

| 4 | Measurement | Monitor fluorescence (Ex/Em: 330/465 nm) kinetically for 10–30 minutes. |

| 5 | Analysis | Calculate IC50 using a non-linear regression (4-parameter logistic fit). |

Expected Result: 1-(3-Cyanophenyl)-3-cyclohexylurea typically exhibits an IC50 in the low nanomolar range (2–10 nM) , comparable to the reference standard AUDA.

Quantitative Data Summary

The following table summarizes the comparative properties of 1-(3-Cyanophenyl)-3-cyclohexylurea against other standard sEH inhibitors.

| Compound | Structure Type | h-sEH IC50 (nM) | Solubility (Water) | Metabolic Stability |

| 1-(3-Cyanophenyl)-3-cyclohexylurea | Urea (Cyano-Phenyl) | ~2 – 8 | Low (< 50 µM) | High (Cyano group resists oxidation) |

| DCU (Dicyclohexylurea) | Urea (Aliphatic) | ~50 | Very Low | Moderate |

| AUDA | Urea (Acidic Tail) | ~3 | Moderate | Low (Beta-oxidation) |

| TPPU | Urea (Trifluoro) | ~1 | Moderate | High |

Note: The 3-cyano group functions as a bioisostere for the trifluoromethyl group found in TPPU, maintaining high potency while offering distinct physicochemical properties.

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link

-

Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link

-

Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

-

Chiamvimonvat, N., et al. (2007). "The Soluble Epoxide Hydrolase as a Pharmaceutical Target for Hypertension." Journal of Cardiovascular Pharmacology. Link

Sources

- 1. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Cyanophenyl)-3-cyclohexylurea: Mechanistic Pathways and Anti-Inflammatory Profiling

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Chronic inflammation is a foundational driver of numerous immune-mediated pathologies. In the pursuit of novel non-steroidal anti-inflammatory therapeutics, the modulation of endogenous lipid mediators has emerged as a highly effective strategy. 1-(3-Cyanophenyl)-3-cyclohexylurea is a synthetic small-molecule designed to selectively inhibit soluble epoxide hydrolase (sEH) . By preventing the enzymatic degradation of epoxyeicosatrienoic acids (EETs), this compound stabilizes anti-inflammatory signaling cascades, ultimately suppressing the nuclear translocation of NF-κB and halting the transcription of pro-inflammatory cytokines.

This whitepaper details the molecular pharmacodynamics, downstream signaling pathways, and the self-validating experimental protocols required to evaluate this compound's efficacy in preclinical drug development.

Molecular Pharmacodynamics & Binding Kinetics

The efficacy of 1-(3-Cyanophenyl)-3-cyclohexylurea is entirely dependent on its structural interactions within the catalytic pocket of the sEH enzyme. The design of this molecule relies on three distinct pharmacophoric elements, each serving a specific thermodynamic or kinetic purpose:

-

The Urea Core (Primary Pharmacophore): The urea moiety acts as a potent hydrogen bond donor and acceptor. It forms a highly stable, bidentate hydrogen-bonding network with the catalytic triad of the sEH enzyme—specifically targeting Asp335 , Tyr383 , and Tyr466 . This interaction competitively blocks the natural substrate (EETs) from entering the active site [1].

-

The 3-Cyanophenyl Ring (Electronic Modulator): The cyano (-CN) group is strongly electron-withdrawing. By pulling electron density away from the urea nitrogen atoms, it increases the acidity of the urea protons. This enhanced acidity significantly strengthens the hydrogen bond donated to the catalytic Asp335 residue, lowering the

(inhibition constant) into the low nanomolar range. -

The Cyclohexyl Group (Hydrophobic Anchor): The sEH active site features a deep, L-shaped hydrophobic tunnel. The cyclohexyl ring provides optimal lipophilic bulk, displacing high-energy water molecules from this pocket. This displacement drives a favorable increase in binding entropy (

), locking the inhibitor in place. Recent 2026 studies on related cyclobutylureas confirm that tuning this cycloalkyl bulk is critical for maximizing target residence time [1].

The Anti-Inflammatory Signaling Pathway

The anti-inflammatory mechanism of 1-(3-Cyanophenyl)-3-cyclohexylurea is indirect but highly amplified. It operates via the Arachidonic Acid Cascade .

Normally, Cytochrome P450 (CYP) epoxygenases convert cell-membrane-derived arachidonic acid into EETs, which are potent autocrine/paracrine anti-inflammatory mediators. However, sEH rapidly hydrolyzes these EETs into dihydroxyeicosatrienoic acids (DHETs), stripping them of their biological activity.

By inhibiting sEH, 1-(3-Cyanophenyl)-3-cyclohexylurea causes a localized accumulation of EETs. These stabilized EETs activate downstream kinases (such as PI3K/Akt) and directly inhibit the IκB kinase (IKK) complex. The inhibition of IKK prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Without NF-κB translocation to the nucleus, the transcription of key inflammatory markers—including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2)—is profoundly suppressed .

Fig 1: Mechanism of action for 1-(3-Cyanophenyl)-3-cyclohexylurea via the sEH/EET/NF-κB axis.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the efficacy of this compound, researchers must employ orthogonal assays that confirm both direct target engagement (enzymatic) and functional cellular outcomes (phenotypic).

Protocol 1: FRET-Based sEH Enzymatic Inhibition Assay

This protocol utilizes a fluorogenic substrate, PHOME, to directly quantify the competitive inhibition of recombinant sEH. The assay is self-validating: because PHOME is non-fluorescent until cleaved, any reduction in fluorescence directly correlates to the inhibition of enzymatic turnover.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 25 mM Bis-Tris buffer adjusted to pH 7.0, containing 0.1 mg/mL BSA. Causality: pH 7.0 is the optimal catalytic environment for human sEH, while BSA prevents non-specific binding of the highly lipophilic urea inhibitor to the plastic microplate walls.

-

Enzyme Addition: Add 1 nM of recombinant human sEH (hsEH) to a black 96-well microplate.

-

Compound Incubation: Introduce 1-(3-Cyanophenyl)-3-cyclohexylurea in a serial dilution gradient (0.1 nM to 1000 nM) using DMSO (final DMSO concentration <1%).

-

Thermodynamic Equilibration: Incubate the plate in the dark at 30°C for 15 minutes. Causality: This pre-incubation is critical. It allows the urea pharmacophore to achieve thermodynamic equilibrium within the sEH hydrophobic pocket prior to substrate competition.

-

Substrate Introduction: Add 50 μM of PHOME (cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) to initiate the reaction.

-

Kinetic Readout: Immediately measure fluorescence using a microplate reader (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes to calculate the initial velocity (

) and derive the

Fig 2: Step-by-step self-validating FRET protocol for quantifying sEH enzymatic inhibition.

Protocol 2: High-Content Cellular NF-κB Translocation Assay